molecular formula C9H19NO2 B12578562 2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide CAS No. 192820-20-5

2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide

Cat. No.: B12578562
CAS No.: 192820-20-5
M. Wt: 173.25 g/mol
InChI Key: GLRVNCKAALTVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide is a chemical compound with the molecular formula C8H17NO2 It is an amide derivative that features a propanamide backbone with a 2-methyl substitution and an isopropoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide typically involves the reaction of 2-methylpropanoyl chloride with 1-(propan-2-yloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: 2-Methylpropanamide derivatives.

    Reduction: 2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanamide: Lacks the isopropoxyethyl group, making it less versatile in chemical reactions.

    N-(2-Hydroxyethyl)-2-methylpropanamide: Contains a hydroxyethyl group instead of an isopropoxyethyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide is unique due to its combination of a 2-methylpropanamide backbone with an isopropoxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

192820-20-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-methyl-N-(1-propan-2-yloxyethyl)propanamide

InChI

InChI=1S/C9H19NO2/c1-6(2)9(11)10-8(5)12-7(3)4/h6-8H,1-5H3,(H,10,11)

InChI Key

GLRVNCKAALTVGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.